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Compound of Interest

Compound Name: SHR1653

Cat. No.: B15607533

An In-depth Analysis of a Potent and Selective Oxytocin Receptor Antagonist for Neurological
and Reproductive Health

This technical guide provides a comprehensive overview of SHR1653, a novel, highly potent,
and selective oxytocin receptor (OTR) antagonist. Developed for its potential therapeutic
applications, SHR1653 has demonstrated a promising preclinical profile, including high target
affinity, excellent selectivity, favorable pharmacokinetics, and robust in vivo efficacy. This
document is intended for researchers, scientists, and drug development professionals
interested in the pharmacology and therapeutic potential of OTR antagonists.

Introduction to SHR1653 and the Oxytocin System

The oxytocin system, comprising the neuropeptide oxytocin and its receptor (OTR), plays a
crucial role in a wide array of physiological processes.[1] Beyond its well-established functions
in parturition and lactation, the oxytocin system is increasingly recognized for its involvement in
social behavior, anxiety, and male sexual function.[1][2] Dysregulation of this system has been
implicated in various pathologies, making the OTR a compelling target for therapeutic
intervention.[1]

SHR1653 is a novel small molecule antagonist of the OTR, distinguished by its unique aryl-
substituted 3-azabicyclo[3.1.0]hexane scaffold.[3] Its development was driven by the need for
potent and selective OTR antagonists with improved central nervous system (CNS) penetration
to address conditions such as premature ejaculation (PE).[3]
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Quantitative Data Summary

The preclinical data for SHR1653 highlights its potential as a therapeutic candidate. The
following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of SHR1653(3]

Target Assay Type SHR1653 IC50 (nM)
Human Oxytocin Receptor o o

Radioligand Binding Assay 15
(hOTR)
Human Vasopressin la o o

Radioligand Binding Assay >10,000
Receptor (hV1aR)
Human Vasopressin 1b o o

Radioligand Binding Assay >10,000
Receptor (hV1bR)
Human Vasopressin 2 o o

Radioligand Binding Assay >10,000

Receptor (hV2R)

Table 2: Pharmacokinetic Profile of SHR1653 Across Species[3]

. Dose Cmax AUCO-t
Species Route Tmax (h) T1/2 (h)
(mgl/kg) (ng/mL) (ng-h/mL)
Rat 30 p.o. 1856 2.0 18765 4.9
150 p.o. 9875 4.0 116543 6.2
Dog 2 p.o. 245 15 1876 3.8
20 p.o. 2876 2.0 25432 4.5

Table 3: In Vivo Efficacy and Brain Penetration of SHR1653 in Rats[3]
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Parameter Model Dose (mg/kg) Result

o ) Anesthetized Rat
Inhibition of Uterine ) ) o o
Uterine Contraction 10 Significant Inhibition

Model

Contractions

Dose-dependent
Inhibition

30

Dose-dependent
Inhibition

100

Rat Brain-to-Plasma
Unbound N/A 0.188
Concentration Ratio

Blood-Brain Barrier

Penetration (Kp,uu)

Mechanism of Action and Signaling Pathways

SHR1653 exerts its therapeutic effect by competitively antagonizing the oxytocin receptor, a G-
protein coupled receptor (GPCR).[3][4] The binding of oxytocin to its receptor primarily
activates the Gqg/11 signaling cascade, leading to the activation of phospholipase C (PLC).[3][4]
PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 mediates the release of intracellular
calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).
[3][4] The elevated intracellular Ca2+ levels, in complex with calmodulin, activate myosin light
chain kinase (MLCK), leading to smooth muscle contraction.[4]

By blocking the OTR, SHR1653 prevents these downstream signaling events, thereby
inhibiting oxytocin-induced smooth muscle contraction. This mechanism is central to its
potential application in conditions characterized by excessive smooth muscle activity, such as
premature ejaculation and preterm labor.
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Figure 1: Oxytocin Receptor Signaling Pathway and Antagonism by SHR1653.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize
SHR1653.

Radioligand Binding Assay for Oxytocin Receptor

This assay determines the binding affinity of SHR1653 to the human oxytocin receptor.

Materials and Reagents:

Cell membranes from CHO or HEK293 cells stably expressing the human OTR.

Radioligand: [3H]-Oxytocin or a suitable iodinated antagonist.

Unlabeled Oxytocin (for determining non-specific binding).

SHR1653 stock solution.

Assay Buffer: 50 mM Tris-HCI, 5 mM MgCI2, 0.1% BSA, pH 7.4.
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e Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.

o Glass fiber filters (e.g., Whatman GF/C).

o Scintillation cocktail and counter.

Protocol:

 Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the
membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration
of 10-20 ug per well.

o Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of SHR1653, radioligand at
a concentration near its Kd, and the cell membrane suspension. For total binding, add
vehicle instead of SHR1653. For non-specific binding, add a high concentration of unlabeled
oxytocin.

 Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to
reach equilibrium.

« Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell
harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound
radioligand.

o Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a
scintillation counter.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Determine the IC50 value of SHR1653 by fitting the data to a sigmoidal dose-
response curve.
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Figure 2: Experimental Workflow for the Radioligand Binding Assay.

In Vivo Rat Uterine Contraction Model
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This model assesses the in vivo efficacy of SHR1653 in inhibiting oxytocin-induced uterine
contractions.[3][5]

Animals:
o Female Sprague-Dawley rats, anesthetized.
Procedure:

o Surgical Preparation: Anesthetize the rat and cannulate the jugular vein for drug
administration and the carotid artery for blood pressure monitoring.[5] Expose a uterine horn
and insert a saline-filled balloon catheter connected to a pressure transducer to measure
intrauterine pressure.[5]

e Oxytocin Challenge: Administer a bolus of oxytocin intravenously to induce uterine
contractions.

 SHR1653 Administration: Once stable, rhythmic contractions are established, administer
SHR1653 intravenously or orally at various doses.

o Data Acquisition: Continuously record the intrauterine pressure to monitor the frequency and
amplitude of uterine contractions.

o Data Analysis: Quantify the inhibition of uterine contractions by comparing the contractile
activity before and after SHR1653 administration.

Blood-Brain Barrier Penetration (Kp,uu) Measurement

This method determines the extent to which SHR1653 can cross the blood-brain barrier.[6][7]
Procedure:

e Dosing: Administer SHR1653 to rats, typically via intravenous infusion to achieve steady-
state concentrations.

o Sample Collection: At a designated time point, collect blood and brain tissue samples.

o Sample Processing: Separate plasma from the blood sample. Homogenize the brain tissue.
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o Equilibrium Dialysis: Determine the unbound fraction of SHR1653 in both plasma (fu,plasma)
and brain homogenate (fu,brain) using equilibrium dialysis.

» Concentration Measurement: Measure the total concentration of SHR1653 in plasma
(Cplasma) and brain homogenate (Cbrain) using a validated analytical method (e.g., LC-
MS/MS).

o Calculation of Kp,uu: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu)
using the following formula: Kp,uu = (Cbrain x fu,brain) / (Cplasma x fu,plasma)

Therapeutic Potential
Premature Ejaculation

The primary therapeutic target for SHR1653 is premature ejaculation (PE).[3] The rationale for
this indication is based on the role of oxytocin in the central and peripheral control of
ejaculation.[8] Preclinical studies in rats have shown that central administration of OTR
antagonists can inhibit ejaculation.[8] The improved blood-brain barrier penetration of
SHR1653, as indicated by its Kp,uu value, suggests that it can effectively reach central OTRs
to modulate the ejaculatory reflex.[3]

Other Potential Indications

The potent inhibitory effect of SHR1653 on uterine contractions, demonstrated in the rat model,
suggests its potential utility in conditions characterized by uterine hypermaotility, such as
preterm labor.[3][9] Further investigation in relevant preclinical models is warranted to explore
this therapeutic avenue.

Conclusion

SHR1653 is a promising oxytocin receptor antagonist with a compelling preclinical profile. Its
high potency, selectivity, favorable pharmacokinetic properties, and in vivo efficacy, coupled
with its ability to penetrate the blood-brain barrier, position it as a strong candidate for the
treatment of premature ejaculation and potentially other conditions mediated by the oxytocin
system. The detailed experimental protocols and understanding of its mechanism of action
provided in this guide offer a solid foundation for further research and development of this novel
therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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